5-Fluoro-2-methoxybenzoic acid
Overview
Description
5-Fluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a methoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s known that this compound is an organic intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.
Biochemical Pathways
It has been reported that this compound can be used in the preparation of sensitizers for pseudomonas aeruginosa inhibitors , suggesting that it may play a role in the biochemical pathways related to bacterial inhibition.
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Fluoro-2-methoxybenzoic acid. For instance, its solubility could be affected by the pH and temperature of its environment . Additionally, safety data indicates that it should be handled in a well-ventilated area to avoid the formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in solution phase peptide synthesis, where it acts as a building block for creating more complex molecules. The interactions between this compound and these biomolecules are primarily based on its ability to form stable bonds and its reactivity under specific conditions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell . Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in the synthesis of certain metabolites, thereby reducing their levels within the cell . Additionally, this compound can induce changes in gene expression by interacting with DNA or RNA, leading to the upregulation or downregulation of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux within the cell. For instance, it can inhibit enzymes involved in the synthesis of specific metabolites, leading to changes in metabolite levels . Additionally, this compound can affect the activity of enzymes involved in the breakdown of other compounds, thereby altering the balance of metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For example, this compound may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may accumulate in the mitochondria, where it can influence metabolic processes and energy production. Alternatively, it may localize to the nucleus, where it can interact with DNA and RNA to regulate gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-2-methoxybenzoic acid can be synthesized from 5-fluorosalicylic acid through a methylation reaction. The process involves dissolving 5-fluorosalicylic acid in dimethylformamide (DMF) and adding methyl iodide and potassium carbonate. The reaction mixture is then heated to 100°C overnight. After cooling, the reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Reduction: Lithium aluminum hydride or borane complexes are typical reducing agents.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as amides or thioesters.
Esterification: Methyl or ethyl esters of this compound.
Reduction: 5-Fluoro-2-methoxybenzyl alcohol.
Scientific Research Applications
5-Fluoro-2-methoxybenzoic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
Industry: It is used in the production of agrochemicals and as a starting material for the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.
5-Fluorosalicylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Methoxybenzoic acid: Similar structure but without the fluorine atom.
Uniqueness
5-Fluoro-2-methoxybenzoic acid is unique due to the presence of both the fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and binding affinity in biological systems, while the methoxy group influences its solubility and stability .
Properties
IUPAC Name |
5-fluoro-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXFJBPJUGMYOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372016 | |
Record name | 5-Fluoro-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-04-7 | |
Record name | 5-Fluoro-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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